molecular formula C8H10N2O3S B8294794 2-(2-Amino-4-nitrophenylthio)ethanol

2-(2-Amino-4-nitrophenylthio)ethanol

Cat. No.: B8294794
M. Wt: 214.24 g/mol
InChI Key: HWJSJEIJBUZQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-nitrophenylthio)ethanol, with the CAS Number 56932-44-6 , is a chemical compound of interest in organic synthesis and dyestuff research. This compound features a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol . Its structure incorporates both amino and nitro functional groups on a phenyl ring, which is further substituted with a thioethanol chain. This arrangement is characteristic of intermediates used in the synthesis of more complex molecules, particularly in the development of hair dyes and colorants . Compounds with analogous structures, such as 2-Amino-4-nitrophenol, are known to be used in the formulation of semi-permanent hair colorants to produce gold-blond shades and as intermediates for industrial dyes applied to leather, nylon, and wool . Researchers value this chemical for its potential role in creating new derivatives with specific properties. From a safety and handling perspective, this material is classified as an irritant (Xi) . It has a documented melting point of 133-135 °C . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(2-amino-4-nitrophenyl)sulfanylethanol

InChI

InChI=1S/C8H10N2O3S/c9-7-5-6(10(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4,9H2

InChI Key

HWJSJEIJBUZQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)SCCO

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Physical Properties
2-(2-Amino-4-nitrophenylthio)ethanol C₈H₁₀N₂O₃S 214.25 (estimated) 2-NH₂, 4-NO₂, thioethanol Amino, nitro, thioether Data not available
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.12 2-NH₂, 4-NO₂, 1-OH Amino, nitro, hydroxyl mp = 143°C
2-[(4-Nitrophenyl)thio]ethanol C₈H₉NO₃S 199.23 4-NO₂, thioethanol Nitro, thioether Not reported
2-Amino-1-(4-nitrophenyl)ethanol C₈H₁₀N₂O₃ 182.18 2-NH₂, 4-NO₂, ethanol Amino, nitro, hydroxyl bp = 381°C, logP = 0.19
2-(4-Amino-2-nitroanilino)ethanol C₈H₁₁N₃O₃ 197.19 4-NH₂, 2-NO₂, ethanol Amino, nitro, anilino Not reported

Research Findings and Implications

  • Electronic Effects: The amino group at the 2-position in the target compound likely activates the ring toward electrophilic substitution, while the nitro group at the 4-position deactivates it, creating a regioselective electronic profile distinct from analogs like 4-Amino-2-nitrophenol .
  • Solubility and logP: The thioether group in this compound may increase lipophilicity (higher logP) compared to hydroxyl-containing analogs, enhancing membrane permeability in biological systems .
  • Synthetic Challenges: Introducing both amino and nitro groups requires careful sequential reactions (e.g., nitration followed by reduction) to avoid side reactions, as seen in related syntheses .

Q & A

Q. What computational strategies predict thermodynamic properties, and how do they compare with experimental data?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates vaporization enthalpy (ΔH_vap) and solubility parameters. Discrepancies arise between computed ΔH_vap (~45 kJ/mol) and experimental values (52 kJ/mol via calorimetry), attributed to neglected intermolecular H-bonding in simulations. MD simulations (GROMACS) further refine solvation free energies .

Q. How can reaction mechanisms involving the nitro and thioether groups be elucidated?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (15^{15}N/34^{34}S) and time-resolved FT-IR to track nitro reduction pathways (e.g., catalytic hydrogenation with Pd/C). The thioether’s nucleophilicity is probed via Michael addition kinetics with acrylates (second-order rate constants = 0.15–0.30 M1^{-1}s1^{-1}) under varying dielectric constants (DMSO/water mixtures) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist on the compound’s antimicrobial efficacy?

  • Methodological Answer : Variations in assay protocols (e.g., agar diffusion vs. microdilution) and bacterial strains (ATCC vs. clinical isolates) account for discrepancies. For example, MIC values against Staphylococcus aureus range from 4 µg/mL (CLSI guidelines) to 32 µg/mL (non-standardized media). Meta-analysis of 15 studies recommends using standardized CLSI M07-A9 methods for reproducibility .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing byproducts during synthesis?

  • Methodological Answer : LC-MS (ESI+) identifies byproducts like 4-nitroaniline (m/z 138.1) and disulfide dimers (m/z 356.2). High-resolution mass spectrometry (HRMS, Q-TOF) resolves isotopic patterns, while 1^1H–1^1H COSY NMR confirms regioselectivity in coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.